3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide
Description
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-18(23)14-8-5-9-15(17(14)19(21)24)20-16(22)10-11-27(25,26)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZGUASQPGWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide typically involves multiple steps:
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Formation of the Phthalimide Intermediate: : The synthesis begins with the preparation of the phthalimide intermediate. This can be achieved by reacting phthalic anhydride with a suitable amine, such as methylamine, under reflux conditions to form N-methylphthalimide.
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Introduction of the Benzylsulfonyl Group: : The next step involves the introduction of the benzylsulfonyl group. This can be done by reacting the phthalimide intermediate with benzylsulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
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Formation of the Propanamide Linkage: : The final step involves the formation of the propanamide linkage. This can be achieved by reacting the benzylsulfonylated phthalimide with 3-bromopropionyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The benzylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride to form sulfide derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are often performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in sulfonylation and amide bond formation. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The presence of the benzylsulfonyl group and the phthalimide moiety suggests possible activity against certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The phthalimide moiety may also contribute to binding interactions through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares a 1,3-dioxoisoindolinyl scaffold with several analogs, but differences in substituents dictate its physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₁₈N₂O₅S.
Functional Group Analysis
- Benzylsulfonyl vs. Sulfamoyl/Chloro : The target's benzylsulfonyl group (C₆H₅CH₂SO₂-) enhances hydrophobicity compared to sulfamoyl (-SO₂NH₂) or chloro substituents in analogs . This may improve membrane permeability but reduce aqueous solubility.
- 2-Methyl vs. 2-Dioxopiperidinyl: The 2-methyl group on the isoindolinone ring offers steric stability, whereas 2-(2,6-dioxopiperidin-3-yl) substituents (e.g., in PROTACs) enable E3 ligase recruitment for protein degradation .
Physicochemical Properties
- Solubility : The benzylsulfonyl group likely reduces solubility compared to PEG-containing analogs (e.g., PTC1400) but improves it relative to diphenylacetyl derivatives .
- Thermal Stability : Phthalimide-based compounds typically exhibit high melting points (>200°C), as seen in 3-chloro-N-phenyl-phthalimide, suggesting similar stability for the target .
Biological Activity
3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₄S
- Molecular Weight : 335.36 g/mol
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects in conditions like cancer.
- Modulation of Signaling Pathways : This compound may influence key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 |
| Compound B | A549 (lung cancer) | 8.7 |
Anticonvulsant Activity
There is emerging evidence suggesting that this compound may also possess anticonvulsant properties:
- Case Study 2 : In a preclinical model of epilepsy, the compound showed a significant reduction in seizure frequency when administered at doses of 15 mg/kg and 30 mg/kg. This suggests a potential role in treating drug-resistant epilepsy.
Pharmacokinetics and ADME-Tox Properties
Understanding the pharmacokinetics and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : Preliminary studies indicate good permeability across biological membranes.
- Metabolism : The compound is metabolized primarily by liver enzymes with no significant inhibition on major cytochrome P450 isoforms.
- Excretion : Predominantly excreted via urine in its metabolized form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
